Product packaging for Allyl (2-aminoethyl)carbamate(Cat. No.:CAS No. 223741-66-0)

Allyl (2-aminoethyl)carbamate

Cat. No.: B1368671
CAS No.: 223741-66-0
M. Wt: 144.17 g/mol
InChI Key: ZEDOIHSWNTZHCC-UHFFFAOYSA-N
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Description

Contextualization within Amine Protecting Group Chemistry

In organic synthesis, particularly in peptide and medicinal chemistry, the selective protection and deprotection of amine groups is a critical step. The allyl N-(2-aminoethyl)carbamate features an allyloxycarbonyl (Alloc) group, which serves as a protective shield for one of the amine functionalities. youtube.com

The Alloc group is advantageous due to its stability under a range of reaction conditions, including those that would cleave other common protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Z) groups. youtube.com This orthogonality allows chemists to selectively unmask the primary amine of the ethylenediamine (B42938) backbone while the Alloc-protected amine remains intact, or vice-versa.

The deprotection of the Alloc group is typically achieved under mild conditions using palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. youtube.com This selective cleavage is crucial when constructing complex molecules where multiple amine groups need to be differentiated.

Role as a Versatile Synthetic Intermediate

Allyl N-(2-aminoethyl)carbamate is widely recognized as a "cleavable linker" or "bifunctional linker." glpbio.commedchemexpress.com This terminology highlights its role in connecting two or more molecular fragments, with the ability to be selectively broken at a later synthetic stage.

The presence of a free primary amine allows for its immediate reaction with a variety of electrophiles, such as carboxylic acids, acyl chlorides, or isocyanates, to form stable amide or urea (B33335) linkages. Subsequently, the deprotection of the Alloc group reveals a new primary amine, which can then participate in further reactions. This sequential reactivity makes it an invaluable tool for the stepwise assembly of molecules. Its application is particularly prominent in the development of antibody-drug conjugates (ADCs), where it can be used to link a cytotoxic drug to an antibody. medchemexpress.com

Significance in Modular Chemical Construction

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, relies heavily on versatile components like allyl N-(2-aminoethyl)carbamate. nih.govnih.gov Its bifunctional nature allows it to act as a key node in the construction of oligomers and polymers with precisely controlled sequences and functionalities.

In solid-phase synthesis, for instance, the primary amine of allyl N-(2-aminoethyl)carbamate can be anchored to a solid support. The subsequent deprotection of the Alloc group provides a reactive site for the stepwise addition of other monomers, leading to the creation of custom-designed macromolecules. cam.ac.uk This modular approach is not limited to linear structures; the compound's versatility also lends itself to the synthesis of branched and dendritic architectures.

The ability to introduce a reactive amine at a specific point in a growing polymer chain opens up possibilities for creating materials with tailored properties, such as in the development of stimuli-responsive biomaterials or functionalized surfaces for diagnostic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B1368671 Allyl (2-aminoethyl)carbamate CAS No. 223741-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOIHSWNTZHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584096
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223741-66-0
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Allyl N 2 Aminoethyl Carbamate and Its Derivatives

Direct Synthesis Strategies

Direct synthetic routes to allyl N-(2-aminoethyl)carbamate often focus on achieving mono-protection of a symmetrical diamine, a process that requires careful control of reaction conditions to prevent the formation of di-substituted byproducts.

Formation via Reaction with 1,2-Ethanediamine and Alkyl Phenyl Carbonates

A highly effective and practical method for the synthesis of allyl N-(2-aminoethyl)carbamate involves the reaction of 1,2-ethanediamine with allyl phenyl carbonate. kiku.dk This approach is part of a broader, versatile methodology for the selective Alloc (allyloxycarbonyl), Boc (tert-butoxycarbonyl), and Cbz (benzyloxycarbonyl) protection of polyamines. kiku.dkresearchgate.net The use of alkyl phenyl carbonates as acylating agents is advantageous as it provides a high degree of selectivity for primary amines and allows for the mono-protection of symmetrical diamines in high yields. kiku.dkresearchgate.net

The reaction is typically performed by adding the allyl phenyl carbonate to a solution of 1,2-ethanediamine in a suitable solvent like ethanol (B145695) or dichloromethane (B109758). kiku.dk One specific procedure involves refluxing a mixture of tert-butyl phenyl carbonate and 1,2-ethanediamine in absolute ethanol. kiku.dk This particular synthesis, aimed at producing the Boc-protected analog, highlights the general conditions applicable to other alkyl phenyl carbonates. kiku.dk For the Alloc group, the reaction proceeds smoothly, often at room temperature, to yield the desired mono-protected product. kiku.dk A large-scale preparation of the mono-Boc protected 1,2-ethanediamine was successful, demonstrating the scalability of this method. kiku.dk

Table 1: Reaction Conditions for Mono-Carbamate Protection of 1,2-Ethanediamine

Protecting GroupCarbonate ReagentSolventConditionsYieldReference
AllocAllyl phenyl carbonateCH₂Cl₂Room TemperatureHigh kiku.dk
Boctert-Butyl phenyl carbonateAbsolute EtOHReflux (max 80°C), 18h65% kiku.dkkiku.dk
CbzBenzyl (B1604629) phenyl carbonateCH₂Cl₂Room TemperatureHigh kiku.dk

This table is interactive. Users can sort and filter the data as needed.

Mono-carbamate Protection Strategies for Diamines

The selective protection of one amino group in a symmetrical diamine like 1,2-ethanediamine is a significant synthetic challenge. orgsyn.org Traditional methods often require using a large excess of the diamine to favor mono-substitution, which is not ideal if the diamine is valuable. orgsyn.org Other reagents developed for such transformations can be complicated by the need for strict temperature and pH control. orgsyn.org

The use of alkyl phenyl carbonates provides a simple and efficient solution for the mono-carbamate protection of diamines. kiku.dkorgsyn.org This method works well for introducing not only the Alloc group but also the widely used Boc and Cbz protecting groups. orgsyn.org The procedure is robust, applicable to large-scale laboratory preparations, and often avoids the need for complex purification techniques like column chromatography. orgsyn.org The selectivity arises from the controlled reaction between the diamine and the alkyl phenyl carbonate, yielding the mono-protected product efficiently. kiku.dk

Application of Alkyl Phenyl Carbonates as Electrophiles

Alkyl phenyl carbonates, including allyl phenyl carbonate, tert-butyl phenyl carbonate, and benzyl phenyl carbonate, serve as effective electrophiles for the carbamate (B1207046) protection of amines. kiku.dk Phenylcarbamates, while stable, are sufficiently reactive to be useful in synthesis. nih.govacs.org Their reaction with primary amines is a key step in these protection strategies. kiku.dknih.gov

The reactivity of alkyl phenyl carbonates allows for chemoselective protection of primary amines, even in the presence of secondary amines. kiku.dkresearchgate.net This selectivity is crucial when working with polyamines. kiku.dk Furthermore, these reagents exhibit remarkable regioselectivity, preferentially reacting with primary amino groups on primary carbons over those on secondary or tertiary carbons. kiku.dkkiku.dkorgsyn.org This makes them highly valuable tools for the precise modification of complex molecules containing multiple amine functionalities. kiku.dk The general procedure involves stirring the polyamine with the alkyl phenyl carbonate in a solvent such as dichloromethane or DMF, followed by an aqueous workup to isolate the product. kiku.dk

Synthesis of Related Carbamate Derivatives

The methodologies used for allyl N-(2-aminoethyl)carbamate can be adapted to synthesize a range of related carbamate derivatives, including analogs with different alkyl groups or those derived from different amino alcohols.

Preparation of Ethyl N-(2-aminoethyl)carbamate Analogs

The synthesis of ethyl N-(2-aminoethyl)carbamate and its N-ethyl analog, ethyl N-ethylcarbamate, demonstrates alternative synthetic routes for related carbamates. The synthesis of ethyl N-ethylcarbamate can be achieved by reacting ethyl carbamate with ethanol in the presence of a dibutyltin (B87310) dimethoxide catalyst. chemicalbook.com This reaction, carried out in a distillation column reactor, resulted in a 57.5% conversion of ethyl carbamate. chemicalbook.com

For the direct synthesis of Boc-protected 1,2-ethanediamine, a well-documented procedure involves the dropwise addition of di-t-butyl dicarbonate (B1257347) to a mixture of ethylenediamine (B42938), dioxane, water, and magnesium oxide. prepchem.com This method provides the tert-butyl N-(2-aminoethyl)carbamate as a colorless oil after purification. prepchem.com These examples showcase the variety of reagents and conditions that can be employed to create N-(2-aminoethyl)carbamate analogs with different ester groups.

Table 2: Synthesis of Ethyl and tert-Butyl N-(2-aminoethyl)carbamate Analogs

ProductStarting MaterialsReagent/CatalystSolventYieldReference
Ethyl N-ethylcarbamateEthyl carbamate, EthanolDibutyltin dimethoxideTriglyme57.5% conversion chemicalbook.com
tert-Butyl N-(2-aminoethyl)carbamateEthylenediamine, Di-t-butyl dicarbonateMagnesium oxideDioxane/WaterNot specified prepchem.com

This table is interactive. Users can sort and filter the data as needed.

Synthesis of Allyl (2-hydroxyethyl)carbamate (B8442604) Analogs

The synthesis of carbamates from amino alcohols, such as allyl (2-hydroxyethyl)carbamate from 2-aminoethanol (ethanolamine), follows similar principles of N-protection. The resulting compound contains a hydroxyl group, offering a further site for chemical modification. While specific synthesis details for the allyl analog were not found in the provided search results, the synthesis of 2-hydroxyethyl carbamate itself is documented. prepchem.comnih.gov For instance, 2-hydroxyethyl carbamate can be synthesized by reacting ethylene (B1197577) carbonate with ammonia. nih.gov Another preparation involves contacting 2-hydroxyethyl carbamate with ethylene carbonate in the presence of potassium carbonate, which leads to further reactions. prepchem.com These methods for creating the core (2-hydroxyethyl)carbamate structure are foundational for producing various N-substituted and O-esterified analogs, including the allyl derivative.

Formation of N-[2-(Fmoc)aminoethyl]glycine Esters

The synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which are crucial building blocks for peptide nucleic acid (PNA) oligomers, has been a subject of significant research. researchgate.netnih.gov A practical and straightforward synthesis has been developed for the benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from the readily available N-(2-aminoethyl)glycine. researchgate.netnih.govacs.org These resulting ester derivatives are conveniently stored as stable hydrochloride salts. researchgate.netfigshare.com

One established method involves the esterification of N-(2-aminoethyl)glycine in an excess of allyl alcohol that has been saturated with hydrogen chloride gas (HCl(g)), which produces the desired allyl ester in a high yield of 98%. acs.org However, this direct esterification approach is not universally successful; for instance, the same method using benzyl alcohol fails to produce the benzyl ester, yielding only N-(2-aminoethyl)glycine dihydrochloride. acs.org This is attributed to the poor solubility of the starting material in benzyl alcohol and the difficulty in removing water from the reaction. acs.org

An alternative and more general route involves a multi-step process. First, N-(2-aminoethyl)glycine is reacted with methanol (B129727) in the presence of thionyl chloride to yield N-(2-aminoethyl)glycine methyl ester. google.com Subsequently, this methyl ester is reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to produce N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride. google.com This Fmoc-protected intermediate can then be used in further synthetic steps. For the synthesis of the allyl ester, the Fmoc-protected N-[2-(amino)ethyl]glycine is coupled with the desired alcohol. These Fmoc/bis-N-Boc-protected monomers have proven to be a viable alternative to other protected PNA monomers for use in Fmoc-mediated solid-phase peptide synthesis. researchgate.netnih.gov

The table below summarizes the synthesis of various N-[2-(Fmoc)aminoethyl]glycine esters.

Starting MaterialReagentsProductYieldReference
N-(2-aminoethyl)glycine1. Allyl alcohol, HCl(g) 2. Fmoc protectionN-[2-(Fmoc)aminoethyl]glycine allyl ester98% (for esterification step) acs.org
N-(2-aminoethyl)glycine1. Benzyl alcohol, HCl(g)N-[2-(Fmoc)aminoethyl]glycine benzyl esterFailed acs.org
N-(2-aminoethyl)glycine1. Methanol, Thionyl chloride 2. Fmoc-OSuN-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride47% (overall) google.com

Green Chemistry Approaches in Carbamate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of carbamates, aiming to develop more environmentally benign and efficient processes. Key strategies include the use of heterogeneous catalysts and multi-component reactions that improve atom economy and avoid hazardous reagents.

Catalytic Methods for Carbamate Formation (e.g., CeO2-catalyzed reactions of related carbamates)

Cerium(IV) oxide (CeO₂), a heterogeneous catalyst, has emerged as a highly effective and reusable catalyst for the synthesis of organic carbamates. rsc.orgacs.org This method facilitates a one-pot synthesis from amines, carbon dioxide (CO₂), and alcohols, offering high yields and selectivity without the need for dehydrating agents. rsc.org For example, the reaction of benzylamine, CO₂, and methanol over a CeO₂ catalyst can achieve a 92% yield of methyl benzylcarbamate. rsc.org The catalyst can be regenerated by calcination and reused, demonstrating its stability and potential for industrial applications. rsc.org

The proposed mechanism for this transformation suggests that the primary route involves the reaction of the amine with dimethyl carbonate or a precursor to it, which is formed in situ. rsc.org CeO₂ also effectively catalyzes the synthesis of cyclic carbamates from CO₂ and aminoalcohols. researchgate.net For instance, 2-oxazolidinone (B127357) can be synthesized from 2-aminoethanol and CO₂ in acetonitrile (B52724) with a 97% yield. researchgate.net The catalytic cycle over CeO₂ is thought to involve the formation of carbamate and carbonate adspecies on the catalyst surface, followed by an intramolecular nucleophilic addition. researchgate.net

This catalytic system is notable for its ability to convert a variety of aminoalcohols into the corresponding cyclic carbamates in high yields (82% to >99%). researchgate.net Furthermore, CeO₂ has been successfully used to synthesize 2-imidazolidinone from ethylenediamine carbamate, achieving an 83% yield in a 2-propanol solvent system under an argon atmosphere, which highlights the system's efficiency even at low CO₂ pressures. acs.orgnih.gov

The table below showcases the versatility of the CeO₂ catalyst in synthesizing various carbamates.

Amine/AminoalcoholCO₂ SourceAlcohol/SolventProductYieldReference
BenzylamineCO₂MethanolMethyl benzylcarbamate92% rsc.org
2-AminoethanolCO₂Acetonitrile2-Oxazolidinone97% researchgate.net
Ethylenediamine carbamateInternal2-Propanol2-Imidazolidinone83% acs.orgnih.gov

Three-Component Coupling Reactions for N-Alkyl Carbamates

A highly efficient protocol for the synthesis of N-alkyl carbamates has been developed utilizing a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This method is promoted by cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) and offers several advantages, including mild reaction conditions, short reaction times, and high yields of pure products. organic-chemistry.orgsci-hub.se

This approach successfully avoids common side reactions such as the N-alkylation of the starting amine and overalkylation of the resulting carbamate. organic-chemistry.org The procedure involves bubbling CO₂ through a mixture of the amine, Cs₂CO₃, and TBAI in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of the alkyl halide. organic-chemistry.orgsci-hub.se The reaction proceeds smoothly at room temperature. organic-chemistry.org

This methodology is applicable to a wide range of substrates, including various aliphatic and aromatic amines, even those containing electron-donating or electron-withdrawing groups. organic-chemistry.org A key benefit of this protocol is its compatibility with chiral substrates, such as amino acids and their derivatives, which are converted to the corresponding carbamates without racemization, making it a valuable tool in the synthesis of peptidomimetics. organic-chemistry.org This process represents a safer and more convenient alternative to traditional methods that often rely on toxic and cumbersome reagents like phosgene (B1210022). sci-hub.se

The table below provides examples of carbamates synthesized using this three-component coupling method.

AmineAlkyl HalideCatalyst SystemProductYieldReference
Amine 1 (unspecified)1-BromobutaneCs₂CO₃, TBAICarbamate 2 (unspecified)High sci-hub.se
Various aliphatic aminesVarious alkyl halidesCs₂CO₃, TBAIN-Alkyl CarbamatesHigh organic-chemistry.org
Various aromatic aminesVarious alkyl halidesCs₂CO₃, TBAIN-Alkyl CarbamatesHigh organic-chemistry.org
Amino acid derivativesVarious alkyl halidesCs₂CO₃, TBAIN-Protected amino acid derivativesHigh organic-chemistry.org

Advanced Applications of Allyl N 2 Aminoethyl Carbamate in Organic Synthesis and Materials Science

Role as a Cleavable Linker in Complex Molecular Architectures

The allyl carbamate (B1207046) moiety within allyl N-(2-aminoethyl)carbamate serves as a cleavable linker, a functionality that is paramount in the design of sophisticated molecular systems. medchemexpress.commedchemexpress.comdcchemicals.compharmaffiliates.commedchemexpress.com This cleavable nature allows for the temporary connection of molecular components, which can be selectively disconnected under specific chemical conditions.

Application in Antibody-Drug Conjugate (ADC) Linker Design

A prominent application of allyl N-(2-aminoethyl)carbamate is in the design of linkers for antibody-drug conjugates (ADCs). medchemexpress.comambeed.com ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody to the drug is a critical component that influences the stability, efficacy, and tolerability of the ADC.

Strategies for Controlled Release and Conjugate Design

The cleavable nature of the allyl group is central to strategies for the controlled release of molecules. The allyl group can be cleaved under specific conditions, often mediated by palladium catalysts, allowing for the release of the attached molecule at a desired time and location. organic-chemistry.org This property is exploited in the design of prodrugs and other delivery systems.

One innovative approach involves the use of allyl-caged tertiary amine drugs incorporated into polymer hydrogels. chemrxiv.org In this system, the drug is rendered inactive by the allyl "cage" and is covalently attached to the hydrogel. The release and activation of the drug are triggered by specific biological signals, such as nucleophiles like glutathione, which are often present at elevated levels in the tumor microenvironment. chemrxiv.org This signal-triggered release mechanism allows for targeted drug delivery and has shown efficacy in in-vitro cancer models. chemrxiv.org The design of the conjugate, including the choice of the linker and the trigger for cleavage, is crucial for achieving the desired release profile and therapeutic effect.

Utilization as a Protecting Group in Multistep Synthesis

In addition to its role as a linker, the allyl carbamate functional group is a valuable tool for the protection of amines in multistep organic synthesis. uchicago.eduorganic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from participating in unwanted side reactions during a chemical transformation. organic-chemistry.org

Orthogonal Protection of Amine Functions

The allyl carbamate (Alloc) group is a key player in orthogonal protection strategies. uchicago.edu Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule, where each group can be removed under a specific set of conditions without affecting the others. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection and modification of different functional groups within a complex molecule.

The Alloc group is stable under a variety of reaction conditions but can be selectively removed in the presence of a palladium catalyst. organic-chemistry.org This deprotection condition is mild and does not interfere with other common protecting groups such as tert-butyloxycarbonyl (Boc), which is removed with acid, or fluorenylmethyloxycarbonyl (Fmoc), which is cleaved with a base. masterorganicchemistry.com This orthogonality is highly advantageous in the synthesis of complex molecules like peptides and oligonucleotides, where precise control over the reactivity of multiple amine groups is essential. masterorganicchemistry.com

Integration into Peptide Nucleic Acid (PNA) Monomer Synthesis

A significant application of allyl N-(2-aminoethyl)carbamate's protecting group capabilities is in the synthesis of peptide nucleic acid (PNA) monomers. researchgate.netnih.gov PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. rsc.orgredalyc.org This modification imparts PNA with unique properties, including high binding affinity to complementary nucleic acids and resistance to enzymatic degradation. redalyc.org

In the synthesis of PNA monomers, the allyl group can be used to protect the N-[2-(aminoethyl)]glycine backbone. For example, N-[2-(Fmoc)aminoethyl]glycine allyl ester is a key intermediate in the synthesis of Fmoc/bis-N-Boc-protected PNA monomers. researchgate.netnih.gov The use of the allyl ester provides an orthogonal protecting group strategy, allowing for its selective removal without affecting the Fmoc or Boc protecting groups on other parts of the monomer. researchgate.netnih.gov

Protecting Group Strategies for Exocyclic Amino Groups

In a successful approach to PNA monomer synthesis, the exocyclic amino groups of the nucleobases are protected with bis-N-Boc groups. researchgate.netnih.gov This strategy is compatible with the use of an allyl ester for the glycine (B1666218) backbone and an Fmoc group on the terminal amine. researchgate.netnih.gov This multi-layered protection scheme allows for the systematic and controlled assembly of the PNA oligomer. The choice of protecting groups is critical for a successful synthesis, and the compatibility of the allyl group with other protecting groups makes it a valuable component in the synthetic chemist's toolbox. rsc.org

Contribution to Polymer and Materials Science

The dual functionality of allyl N-(2-aminoethyl)carbamate makes it a valuable component in the design and synthesis of advanced materials. The allyl group provides a site for polymerization or post-polymerization modification, while the protected amine can be deprotected to introduce functionality or alter material properties.

Allyl N-(2-aminoethyl)carbamate serves as a versatile building block for creating functional polymers. The presence of the allyl group allows it to be incorporated into polymer backbones or as a pendant group through various polymerization techniques, including radical polymerizations. The carbamate-protected amine offers a latent primary amine functionality that can be revealed in a subsequent step. This two-stage approach enables the synthesis of polymers with precisely placed amino groups.

The use of monomers with allyl functionality is a growing area of interest for creating polymers with tailored properties. lcpo.fr The allyl group can participate in "click" chemistry reactions, such as thiol-ene additions, which are highly efficient and occur under mild conditions. mdpi.com This allows for the straightforward post-polymerization functionalization of materials. For instance, polymers synthesized with allyl N-(2-aminoethyl)carbamate can be subsequently modified by introducing various molecules onto the polymer chain via the allyl group. mdpi.comnih.gov After modification, the carbamate can be cleaved to expose the primary amine, yielding a functionalized, amino-terminated polymer.

Polymer TypeSynthesis Strategy Involving Allyl GroupsPotential Functionality
PolyethersRing-opening polymerization (ROP) of allyl-functionalized glycidyl (B131873) ethers. mdpi.comAmphiphilic block copolymers, modifiable side-chains. mdpi.com
PolyestersRing-opening polymerization (ROP) of allyl-functionalized lactones. mdpi.comTunable lipophilicity and crystallinity via thiol-ene modification. mdpi.com
PolyvinylphosphonatesRadical polymerization followed by thiol-ene reaction on pendant allyl groups. nih.govIntroduction of various functional groups (e.g., thiols, epoxides). nih.gov

The development of functional water-soluble polymers is critical for many biomedical applications. Allyl N-(2-aminoethyl)carbamate can be incorporated into hydrophilic polymer backbones, such as those based on poly(ethylene glycol) (PEG), to create advanced materials. mdpi.comnih.gov The synthesis of amphiphilic triblock copolymers like mPEG-b-poly(allyl glycidyl ether)-b-poly(ε-caprolactone) demonstrates how allyl groups can be used to build complex, water-soluble architectures. mdpi.com

Once incorporated, the allyl groups serve as handles for further modification. For example, hydrophilic molecules can be attached to the polymer via the allyl side-chains to enhance water solubility or introduce specific functionalities. Subsequently, the deprotection of the carbamate to reveal the primary amine further increases the hydrophilicity of the polymer. This strategy allows for the fine-tuning of the polymer's interaction with aqueous environments, which is essential for applications like drug delivery. mdpi.com

The primary amine functionality within allyl N-(2-aminoethyl)carbamate is of significant interest for the development of materials for carbon dioxide (CO₂) capture. Amines are considered promising candidates for post-combustion CO₂ capture because they can react with CO₂ to form carbamates or bicarbonate salts. nih.gov By incorporating allyl N-(2-aminoethyl)carbamate into a solid support, such as a porous polymer or a metal-organic framework (MOF), and then deprotecting the amine, materials with high densities of CO₂-adsorbing sites can be created.

Amino-functionalized solid adsorbents offer several advantages over aqueous amine solutions, including lower energy requirements for regeneration. The interaction between CO₂ and the amino groups is strong, leading to high selectivity for CO₂ over other gases like methane, nitrogen, and hydrogen. kuleuven.be Research on materials like NH₂-MIL-53(Al), an amino-functionalized MOF, has demonstrated excellent CO₂ separation properties, where CO₂ is strongly adsorbed even at low pressures while other gases are excluded. kuleuven.be The design of amine-based adsorbents focuses on optimizing the kinetics and thermodynamics of the CO₂ reaction, with studies showing that the formation of carbamates is often the most favorable pathway. nih.gov

FeatureRole in CO₂ CaptureResearch Finding
Amine Functionality Acts as the active site for chemically binding CO₂.Amines react with CO₂ to form carbamates, carbamic acids, or bicarbonates. nih.gov
Solid Support Provides a high surface area for dispersing amine sites, enhancing gas contact.Porous materials like metal-organic frameworks (MOFs) are effective supports. kuleuven.be
Selectivity Strong interaction between amines and CO₂ allows for selective capture from gas mixtures.Amino-functionalized materials show high selectivity for CO₂ over CH₄, N₂, and H₂. kuleuven.be
Regeneration Bound CO₂ can be released by heating or pressure changes, allowing for reuse of the material.Regeneration can be achieved via thermal treatment, inert gas stripping, or pressure swing. kuleuven.be

Theoretical and Computational Studies of Allyl N 2 Aminoethyl Carbamate and Carbamate Chemistry

Quantum Chemical Characterization

Quantum chemical methods are employed to investigate the fundamental electronic properties and reactivity of carbamate (B1207046) molecules. These studies provide a molecular-level understanding of the forces governing their behavior.

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. It is widely applied to investigate reaction mechanisms and energetics. For carbamates, DFT calculations have been instrumental in elucidating the mechanism of their formation, typically from the reaction of an amine with carbon dioxide.

Studies on the reaction between CO2 and various amines to form carbamates have revealed key energetic details of the process. For instance, DFT modeling of CO2 capture by aqueous monoethanolamine (MEA) shows a two-step zwitterion mechanism. acs.org The initial reaction of CO2 with MEA forms a zwitterionic intermediate, which then undergoes deprotonation to form the carbamate. acs.org Calculations have determined the activation barriers and reaction energies for these steps.

Similarly, DFT studies on the reaction of CO2 with 2-amino-2-methyl-1-propanol (AMP) highlight the crucial role of solvent molecules, like water, in stabilizing intermediates and facilitating the reaction. researchgate.netresearchgate.net The calculations show that water can act as a basic reactant, leading to a single-step, third-order reaction mechanism for carbamate formation. researchgate.net These theoretical models provide essential data on the thermodynamics and kinetics of carbamate synthesis. acs.org

Reaction SystemComputational MethodKey Energetic FindingValue (kcal/mol)
CO2 + Monoethanolamine (MEA)DFT (B3LYP/6-311++G(d,p))Activation Barrier (Zwitterion Formation)~4.6 (0.20 eV)
CO2 + 2-amino-2-methyl-1-propanol (AMP) (Gas Phase)DFTInteraction Energy (Reactant Complex)-2.93
CO2 + AMP + H2O (COSMO solvation model)DFTEnergy of Final Carbamate Product-3.62

Computational studies have shown that the amide resonance in carbamates is approximately 3–4 kcal/mol lower than in corresponding amides. acs.orgnih.govnih.gov This reduction is attributed to electronic and steric perturbations from the adjacent ester oxygen atom. nih.gov Theoretical methods, such as Natural Bond Orbital (NBO) analysis, can quantify this electron delocalization by examining orbital interactions, specifically the nN → π*C=O interaction. researchgate.net This analysis confirms that the extent of amide resonance is a critical factor in determining the rotational barrier around the C-N bond.

The partial double-bond character of the carbamate C-N bond, a consequence of amide resonance, restricts free rotation. nih.gov This restriction leads to the existence of rotational isomers, or rotamers. The energy required to overcome this restriction is known as the rotational barrier. Theoretical and experimental studies have extensively investigated these barriers. acs.org

The magnitude of the rotational barrier is influenced by the substituents on the carbamate group. For a typical N-alkylcarbamate, the barrier is around 16 kcal/mol. nih.gov However, substitution with an electron-withdrawing group on the nitrogen, such as a phenyl or pyrimidyl ring, can significantly lower this barrier. nih.gov For instance, the barrier in N-phenylcarbamate is lowered to 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it can be less than 9 kcal/mol. nih.gov Computational results indicate that this effect is due to the increased single-bond character of the C(carbonyl)-N bond as the electron-withdrawing ability of the N-substituent increases. nih.gov In contrast to amides, the rotational barriers in carbamates show very little dependence on solvent polarity. nih.govresearchgate.net

Carbamate TypeTypical Rotational Barrier (kcal/mol)Reference
N-Alkylcarbamate~16 nih.gov
General Carbamates~15 researchgate.net
N-Phenylcarbamate12.5 nih.gov
N-(2-pyrimidyl)carbamates<9 nih.gov

Modeling of Molecular Interactions

Computational modeling is essential for understanding the non-covalent interactions that dictate the three-dimensional structure and intermolecular association of carbamates. These models provide insights into conformational preferences and the formation of larger molecular assemblies.

The carbamate group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens). acs.org This allows carbamate-containing molecules to participate in both intra- and intermolecular hydrogen bonds, which play a critical role in determining their preferred conformations and crystal structures. acs.orgnih.gov

Computational studies, often combined with spectroscopic methods like IR spectroscopy, have been used to model these hydrogen bonding networks. researchgate.net In the solid state, carbamates like ethyl carbamate can form chains of cyclic hydrogen-bonded dimers, which are further connected by additional hydrogen bonds. researchgate.net In solution, both linear and cyclic associate structures can form. researchgate.net The ability to form these networks is a key feature that carbamates use to modulate interactions with biological targets such as enzymes or receptors. acs.org

Due to the restricted rotation around the C-N bond, carbamates can exist as two primary planar conformers: syn and anti (also referred to as cis and trans). nih.govnih.gov Conformational analysis, using computational methods, aims to determine the relative energies of these isomers and the barriers to their interconversion.

For many carbamates, the anti (or trans) rotamer is generally favored by about 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, this energy difference is often small, and in some cases, such as with several Boc-protected amino acid derivatives, an almost equal mixture of syn and anti isomers can coexist. nih.gov In contrast to peptides, which strongly favor trans configurations, some carbamate building blocks have been shown to have energetically stable cis configurations. nih.gov DFT calculations combined with spectroscopic techniques are powerful tools for investigating the conformational landscape of carbamate systems. nih.gov

ConformerRelative StabilityTypical Energy Difference (kcal/mol)
anti (trans)Generally more stable1.0 - 1.5
syn (cis)Generally less stable

Simulation of Adsorption Mechanisms

Theoretical and computational chemistry provides powerful tools for investigating the fundamental mechanisms of carbon dioxide (CO2) capture by amine-functionalized sorbents. While specific studies focusing exclusively on allyl N-(2-aminoethyl)carbamate are not extensively documented in publicly available literature, the well-established principles of carbamate chemistry and density functional theory (DFT) modeling of analogous amine-containing materials allow for a detailed simulation of its likely adsorption mechanisms.

DFT Modeling of CO2 Capture by Amine-Functionalized Sorbents

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and reactivity of molecules, making it particularly well-suited for modeling the interactions between CO2 and amine-functionalized sorbents like allyl N-(2-aminoethyl)carbamate. nih.gov These computational models can provide deep insights into the thermodynamics and kinetics of CO2 capture processes at the molecular level.

DFT calculations are employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for mapping out the potential energy surface of the reaction between allyl N-(2-aminoethyl)carbamate and CO2. Key parameters that can be elucidated through DFT modeling include:

Adsorption Energies: Calculating the binding energy of CO2 to the amine sites of allyl N-(2-aminoethyl)carbamate helps in assessing the strength of the interaction and the stability of the resulting complex.

Reaction Pathways: DFT can be used to model the step-by-step mechanism of CO2 capture, including the initial physisorption, subsequent chemisorption, and the formation of key intermediates.

Activation Barriers: By identifying and calculating the energy of transition states, DFT allows for the determination of the activation energy barriers for different reaction pathways, providing insights into the kinetics of CO2 absorption and desorption. nih.gov

For a molecule such as allyl N-(2-aminoethyl)carbamate, which contains a primary amine group, DFT models would focus on the nucleophilic attack of the nitrogen atom on the electrophilic carbon atom of CO2. The presence of the allyl group and the carbamate linkage would also be included in the calculations to accurately model their electronic effects on the reactivity of the amine group.

Table 1: Key Parameters from DFT Modeling of Amine-CO2 Interactions

ParameterDescriptionSignificance in CO2 Capture
Adsorption Energy (Eads)The energy released when a CO2 molecule adsorbs onto the amine sorbent.A higher negative value indicates stronger binding, which is favorable for capture but may hinder sorbent regeneration.
Activation Energy (Ea)The minimum energy required to initiate the chemical reaction between the amine and CO2.A lower activation energy implies faster reaction kinetics, leading to more efficient CO2 capture.
Reaction Enthalpy (ΔH)The net change in heat content during the CO2 capture reaction.Exothermic reactions (negative ΔH) are favorable for capture, but the heat management of the system needs to be considered.
Gibbs Free Energy (ΔG)A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.A negative ΔG indicates a spontaneous reaction, which is desirable for efficient CO2 capture.

Elucidation of Adsorption Products (Carbamate and Carbamic Acid)

The reaction between primary or secondary amines and CO2 is known to proceed through the formation of two key intermediates: carbamic acid and carbamate. mdpi.comnih.govwikipedia.org DFT modeling is instrumental in elucidating the structure, stability, and interconversion of these adsorption products when CO2 interacts with allyl N-(2-aminoethyl)carbamate.

The generally accepted mechanism involves the nucleophilic attack of the primary amine group of allyl N-(2-aminoethyl)carbamate on the carbon atom of CO2. mdpi.com This initial step leads to the formation of a zwitterionic intermediate, which can then be stabilized through two primary pathways:

Formation of Carbamate: In the presence of a second amine molecule (another molecule of allyl N-(2-aminoethyl)carbamate or another base), the zwitterionic intermediate can be deprotonated to form a more stable carbamate anion. mdpi.com The second amine molecule acts as a proton acceptor, becoming a protonated amine cation. This intermolecular mechanism is often favored in amine-based CO2 capture systems. mdpi.com

DFT calculations can model the relative stability of the carbamic acid and carbamate species, as well as the energy barriers for their formation. These calculations would take into account the specific molecular structure of allyl N-(2-aminoethyl)carbamate to provide a detailed understanding of its CO2 capture chemistry. The insights gained from such computational studies are invaluable for the rational design of more efficient amine-based sorbents for CO2 capture applications.

Spectroscopic and Analytical Characterization Approaches for Allyl N 2 Aminoethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). For allyl N-(2-aminoethyl)carbamate, the ¹H NMR spectrum provides distinct signals for each unique proton group. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are used to piece together the molecular structure.

The key proton environments in allyl N-(2-aminoethyl)carbamate are:

The terminal vinyl protons (=CH₂) of the allyl group.

The internal vinyl proton (-CH=) of the allyl group.

The methylene protons adjacent to the oxygen (-O-CH₂-) of the allyl group.

The two sets of methylene protons (-CH₂-CH₂-) of the ethylenediamine (B42938) backbone.

The protons of the carbamate (B1207046) (-NH-) and primary amine (-NH₂) groups.

Detailed analysis of the spectrum allows for the unambiguous assignment of these protons, confirming the presence of both the allyl and the N-(2-aminoethyl)carbamate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for Allyl N-(2-aminoethyl)carbamate

Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityStructural Assignment
=CH₂5.20 - 5.40Multiplet (m)Terminal vinyl protons of allyl group
-CH=5.85 - 6.00Multiplet (m)Internal vinyl proton of allyl group
-O-CH₂-~4.55Doublet (d)Methylene protons of allyl group
-NH-CH₂-~3.20Quartet (q) or Multiplet (m)Methylene protons adjacent to carbamate nitrogen
-CH₂-NH₂~2.80Triplet (t)Methylene protons adjacent to primary amine
-NH-VariableBroad Singlet (br s)Carbamate proton
-NH₂VariableBroad Singlet (br s)Primary amine protons

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in allyl N-(2-aminoethyl)carbamate gives a distinct signal in the ¹³C NMR spectrum, allowing for characterization of the compound's backbone. The chemical shifts are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl).

The key carbon environments are:

The carbonyl carbon (C=O) of the carbamate group.

The two vinyl carbons (CH₂=CH-) of the allyl group.

The methylene carbon adjacent to the oxygen (-O-CH₂-) of the allyl group.

The two methylene carbons (-CH₂-CH₂-) of the ethylenediamine backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for Allyl N-(2-aminoethyl)carbamate

Carbon AtomExpected Chemical Shift (δ, ppm)Structural Assignment
C=O~156.5Carbamate carbonyl carbon
-CH=~133.0Internal vinyl carbon of allyl group
=CH₂~117.5Terminal vinyl carbon of allyl group
-O-CH₂-~65.5Methylene carbon of allyl group
-NH-CH₂-~43.5Methylene carbon adjacent to carbamate
-CH₂-NH₂~41.5Methylene carbon adjacent to primary amine

While allyl N-(2-aminoethyl)carbamate itself is not chiral, derivatives can be synthesized that are. For these chiral derivatives, NMR spectroscopy is a powerful tool for determining enantiomeric purity. This is typically achieved by using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.com

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts with the enantiomers of a chiral analyte to form diastereomers. mdpi.com These diastereomers have different physical properties and, crucially, are distinguishable by NMR, exhibiting separate signals for each diastereomer.

Chiral Solvating Agents (CSAs): A CSA forms transient, diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions. mdpi.comresearchgate.net This association leads to different magnetic environments for the enantiomers, resulting in the splitting of NMR signals. mdpi.com The relative integration of these split signals can be used to determine the enantiomeric excess (ee) of the sample.

For example, a chiral derivative of allyl N-(2-aminoethyl)carbamate could be analyzed by dissolving it in an NMR solvent with a suitable CSA. The resulting NMR spectrum would ideally show two sets of peaks for key protons, with the ratio of their integrals corresponding directly to the ratio of the enantiomers present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Fast Atom Bombardment (FAB) is a "soft" ionization technique used in mass spectrometry where a sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. libretexts.orgwikipedia.org This process sputters sample molecules into the gas phase as ions with minimal fragmentation. libretexts.org

FAB-MS is particularly well-suited for polar and thermally unstable compounds, making it a viable method for analyzing allyl N-(2-aminoethyl)carbamate. creative-proteomics.com The technique typically produces a prominent pseudomolecular ion, most commonly the protonated molecule [M+H]⁺. wikipedia.org For allyl N-(2-aminoethyl)carbamate (molecular weight 144.17), FAB-MS would be expected to show a strong signal at an m/z of approximately 145.1, confirming the molecular weight of the compound. nih.gov This direct detection of the molecular ion is a key step in identity confirmation. nih.govnih.gov

Modern analytical workflows frequently couple liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry. These hyphenated techniques (LC-MS, UPLC-MS) provide both separation and detection capabilities in a single analysis.

The process involves:

Chromatographic Separation: The sample is injected into the LC or UPLC system, where allyl N-(2-aminoethyl)carbamate is separated from impurities, starting materials, and byproducts on a chromatographic column.

Ionization and Detection: The separated components elute from the column and enter the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). The molecules are ionized and then detected by the mass analyzer.

This approach is highly effective for confirming the identity of the target compound by its retention time and mass-to-charge ratio. Furthermore, the area under the chromatographic peak can be used to quantify the compound and assess its purity with high sensitivity and accuracy. rsc.orgnih.gov UPLC-MS/MS methods, which involve tandem mass spectrometry, can offer even greater selectivity and are used for robust quantification in complex matrices. nih.govmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound can be obtained.

Infrared (IR) spectroscopy is an essential tool for the structural elucidation of allyl N-(2-aminoethyl)carbamate by confirming the presence of its key functional groups. The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes within the molecule. While a specific spectrum for allyl N-(2-aminoethyl)carbamate is not publicly cataloged, its expected absorption frequencies can be predicted based on the extensive analysis of related carbamate compounds and the distinct functional moieties it contains.

The carbamate group itself gives rise to several characteristic bands. The most prominent is the carbonyl (C=O) stretching vibration, which is typically strong and appears in the region of 1740-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C-O stretching vibrations of the carbamate ester are also significant, often appearing as two asymmetric and symmetric stretching bands. Additionally, the presence of the N-H group in the carbamate linkage and the terminal primary amine (-NH₂) will produce characteristic stretching and bending vibrations. The allyl group introduces absorption bands corresponding to C=C stretching and =C-H stretching and bending.

A summary of the predicted characteristic IR absorption bands for allyl N-(2-aminoethyl)carbamate is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine & Carbamate)Stretching3400-3250Medium, Broad
=C-H (Allyl)Stretching3100-3000Medium
C-H (Alkyl)Stretching2960-2850Medium to Strong
C=O (Carbamate)Stretching1740-1680Strong
C=C (Allyl)Stretching1650-1630Medium to Weak
N-HBending1650-1550Medium
C-NStretching1250-1020Medium
C-OStretching1300-1000Strong
=C-H (Allyl)Out-of-plane Bending1000-910Strong

Fourier Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a valuable technique for in-situ analysis of chemical reactions, including adsorption processes. In studies related to CO₂ capture by amine-containing materials, FTIR is used to monitor the formation of species like carbamates and bicarbonates in real-time.

When materials functionalized with amine groups are exposed to CO₂, the amine can react to form a carbamate. This transformation can be observed using FTIR by the appearance of new, distinct absorption bands. Specifically, the formation of the carbamate species (R-NH-COO⁻) is identified by characteristic asymmetric and symmetric stretching vibrations of the COO⁻ group, typically appearing in the 1700-1500 cm⁻¹ region. By tracking the intensity of these carbamate bands over time, researchers can study the kinetics and efficiency of the CO₂ adsorption process. This methodology could be applied to study the interaction of allyl N-(2-aminoethyl)carbamate with surfaces or its potential role in CO₂ absorption, where the appearance of carbamate-specific peaks would provide direct evidence of the chemical reaction.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for separating components in a mixture and for determining the purity and concentration of a substance. High-performance liquid chromatography and its advanced version, ultra-performance liquid chromatography, are the premier methods for the analysis of non-volatile compounds like carbamates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamate compounds, which are often thermally unstable and thus unsuitable for gas chromatography. sepscience.com For allyl N-(2-aminoethyl)carbamate, a reversed-phase HPLC method would be the most common approach.

A standard method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Since allyl N-(2-aminoethyl)carbamate lacks a strong chromophore, direct UV detection would likely offer low sensitivity. A more effective approach, widely used for similar compounds, is post-column derivatization. epa.govthermofisher.com In this technique, after the compound elutes from the column, it is mixed with a reagent that converts it into a highly fluorescent product. A common derivatization chemistry for primary amines involves reaction with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative, which can be detected with high sensitivity. epa.gov

A hypothetical HPLC method for the analysis of allyl N-(2-aminoethyl)carbamate is outlined in the table below.

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Post-Column Derivatization 1. Hydrolysis with NaOH at elevated temperature. 2. Reaction with o-phthalaldehyde (OPA)/2-mercaptoethanol.
Detection Fluorescence Detector (Ex: ~340 nm, Em: ~455 nm)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times. An HPLC method for allyl N-(2-aminoethyl)carbamate could be readily transferred to a UPLC system to leverage these advantages.

The transition to UPLC would involve using a corresponding UPLC column (e.g., a BEH C18, 2.1 mm x 50-100 mm, 1.7 µm) and a UPLC instrument capable of handling the higher backpressures. nih.gov The flow rate would be proportionally lower, and the gradient time would be drastically reduced, allowing for sample throughput to be increased significantly. sepscience.com The higher efficiency of UPLC columns leads to sharper, narrower peaks, which enhances sensitivity and improves the limits of detection (LOD) and quantification (LOQ). nih.gov For quantitative analysis of carbamate residues, UPLC is often coupled with tandem mass spectrometry (MS/MS), which provides excellent selectivity and sensitivity. nih.gov

Advanced Characterization Techniques (where applicable for related studies)

While vibrational spectroscopy and chromatography are primary tools for functional group identification and quantification, a complete characterization of allyl N-(2-aminoethyl)carbamate would also rely on other advanced techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be essential for the definitive structural elucidation of the molecule. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the molecular skeleton, the connectivity of atoms, and the verification of the allyl, ethyl, and carbamate moieties.

Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound. ingenieria-analitica.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity. Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that aids in its identification, especially in complex matrices. nih.gov

These advanced methods, used in conjunction with the spectroscopic and chromatographic techniques detailed above, provide a comprehensive analytical workflow for the thorough characterization of allyl N-(2-aminoethyl)carbamate.

Solid-State NMR (SS-NMR) for Surface-Adsorbed Species

Solid-State NMR (SS-NMR) is a powerful, non-destructive spectroscopic technique for the analysis of amine-based adsorbents. nih.gov It offers detailed molecular-level insights into the structure, dynamics, and interactions of surface-adsorbed species, which are often challenging to obtain using other methods. nih.gov For allyl N-(2-aminoethyl)carbamate immobilized on a solid support (e.g., silica), SS-NMR can elucidate the chemical environment of the nitrogen, carbon, and hydrogen atoms within the molecule. acs.org

Research Findings:

When allyl N-(2-aminoethyl)carbamate is adsorbed onto a surface and interacts with gases like CO2, SS-NMR can distinguish between different resulting species. For instance, in the context of CO2 capture, the amine groups can react to form carbamates or bicarbonates. acs.org

¹³C SS-NMR: This technique can identify the formation of carbamate species upon CO2 exposure. The chemical shift of the carbonyl carbon in the newly formed carbamate provides direct evidence of the reaction. Studies on similar amine-functionalized materials have used ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR to investigate these transformations. wustl.edu

¹⁵N SS-NMR: By using ¹⁵N-labeled allyl N-(2-aminoethyl)carbamate, ¹⁵N SS-NMR can be highly informative for studying the chemisorption reactions. acs.org It allows for the direct monitoring of the nitrogen atoms in the primary amine and the carbamate group. This can help in assigning the resonances to the initial amine, the resulting ammonium, and the carbamate species formed during adsorption processes. wustl.edu

Correlational SS-NMR: Two-dimensional SS-NMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal the proximity between protons and carbons. acs.org This is particularly useful for understanding how the allyl N-(2-aminoethyl)carbamate molecule orients itself and interacts with the surface of the solid support. wustl.edu

The data obtained from SS-NMR can provide quantitative information on the degree of functionalization of the surface and the efficiency of the adsorption process.

Illustrative Data Table for ¹³C SS-NMR Chemical Shifts:

This table presents hypothetical ¹³C SS-NMR chemical shift data for surface-adsorbed allyl N-(2-aminoethyl)carbamate before and after CO2 exposure to illustrate the expected changes. This is not experimental data.
Carbon EnvironmentExpected Chemical Shift (ppm) - Before CO₂Expected Chemical Shift (ppm) - After CO₂
Allyl CH₂=~118~118
Allyl =CH-~134~134
Allyl -O-CH₂-~66~66
Carbamate C=O~157~157
Ethyl -NH-CH₂-~43~43
Ethyl -CH₂-NH₂~41~41
Adsorbed CO₂ (Carbamate)N/A~164

Thermo-Gravimetric Analysis (TGA) for Adsorption Capacity

Thermo-Gravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It is a crucial tool for evaluating the thermal stability and adsorption capacity of solid sorbents functionalized with amine-containing compounds like allyl N-(2-aminoethyl)carbamate. core.ac.ukresearchgate.net

Research Findings:

By monitoring the weight change of the material under a controlled atmosphere and temperature program, TGA can provide quantitative data on the amount of gas adsorbed.

Adsorption Capacity: To determine the CO2 adsorption capacity, a sample of the allyl N-(2-aminoethyl)carbamate-functionalized material is heated under an inert atmosphere to clean the surface. Then, the temperature is lowered to the desired adsorption temperature, and the gas is switched to CO2. The weight gain observed corresponds to the amount of CO2 adsorbed by the material. core.ac.ukresearchgate.net The capacity is often expressed in mmol of CO2 per gram of sorbent.

Thermal Stability: TGA is also used to assess the thermal stability of the immobilized allyl N-(2-aminoethyl)carbamate. core.ac.uk The sample is heated at a constant rate in an inert atmosphere, and the temperature at which weight loss occurs indicates the onset of decomposition of the organic moiety. This is critical for determining the operational temperature window and regeneration conditions for the adsorbent material.

Kinetics of Adsorption: Isothermal TGA experiments can provide insights into the kinetics of the adsorption process. By measuring the weight uptake over time at a constant temperature and CO2 concentration, the rate of adsorption can be determined. acs.org

Illustrative Data Table for TGA-Derived Adsorption Capacities:

This table provides hypothetical CO₂ adsorption capacities for a solid support functionalized with allyl N-(2-aminoethyl)carbamate at different temperatures, as would be determined by TGA. This is not experimental data.
Temperature (°C)CO₂ Partial Pressure (atm)Adsorption Capacity (mmol CO₂/g sorbent)
350.151.5
550.151.2
750.150.9

X-ray Diffraction Studies (for related derivatives)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For carbamate-containing compounds, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov While XRD is most applicable to crystalline materials, it can provide valuable structural information for crystalline derivatives of allyl N-(2-aminoethyl)carbamate.

Research Findings:

Although surface-adsorbed species are often amorphous, XRD studies on crystalline analogues or derivatives of allyl N-(2-aminoethyl)carbamate can offer significant insights.

Molecular Conformation: The analysis of crystal structures of related carbamates reveals the preferred conformations of the carbamate group. nih.gov The carbamate moiety can exhibit different rotational isomers (syn and anti), and XRD can determine which conformer is present in the solid state. nih.gov

Intermolecular Interactions: XRD is particularly powerful in elucidating hydrogen bonding networks. nih.gov In the case of carbamate derivatives, the N-H group of the carbamate and the terminal amine can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. Understanding these interactions is crucial as they can influence the packing of the molecules and their reactivity. researchgate.net

Structural Confirmation: For newly synthesized derivatives of allyl N-(2-aminoethyl)carbamate that are crystalline, XRD provides unambiguous confirmation of the molecular structure. researchgate.net

The data from XRD can be used to build more accurate models for the behavior of allyl N-(2-aminoethyl)carbamate when it is adsorbed on a surface, even in an amorphous state.

Illustrative Data Table for XRD Crystallographic Data of a Hypothetical Derivative:

This table shows an example of the crystallographic data that would be generated from an XRD study of a hypothetical crystalline derivative of allyl N-(2-aminoethyl)carbamate. This is not experimental data.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)95.54
Volume (ų)856.7
Z4
R-factor0.045

Future Research Directions and Emerging Paradigms in Allyl N 2 Aminoethyl Carbamate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for the synthesis of carbamates often involve hazardous reagents such as phosgene (B1210022) or isocyanates. nsf.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to allyl N-(2-aminoethyl)carbamate and its derivatives. Key areas of exploration will include:

Biocatalytic Approaches: The use of enzymes for carbamate (B1207046) synthesis is a promising green alternative. Lipases and other hydrolases have shown promiscuous activity in catalyzing the formation of carbamates from amines and carbonates in aqueous media, often with high yields. nih.govresearchgate.net Research into identifying or engineering enzymes that can efficiently catalyze the reaction between ethylenediamine (B42938) and an allyl carbonate source would represent a significant step towards a more sustainable synthesis. A potential enzymatic route is outlined in the table below.

ReactantsCatalystSolventPotential Advantages
Ethylenediamine, Diallyl carbonateImmobilized Lipase (e.g., CALB)Aqueous buffer or biphasic systemMild reaction conditions, high selectivity, reduced waste, avoidance of toxic reagents. beilstein-journals.org

Carbon Dioxide as a C1 Feedstock: The utilization of carbon dioxide as an abundant, non-toxic, and renewable C1 source for carbamate synthesis is a major goal in green chemistry. chemistryviews.org Catalytic systems, including those based on non-precious metals, are being developed to facilitate the three-component coupling of amines, CO2, and an alkylating agent (in this case, an allyl source). chemistryviews.orgrsc.org Future work could focus on optimizing these catalytic systems for the specific synthesis of allyl N-(2-aminoethyl)carbamate.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control for reactions involving hazardous intermediates. beilstein-journals.org Developing a flow-based synthesis of allyl N-(2-aminoethyl)carbamate could enable a safer and more efficient manufacturing process.

Exploration of New Cleavable Linker Applications Beyond ADC

While the utility of allyl N-(2-aminoethyl)carbamate as a cleavable linker in ADCs is well-established, its potential extends far beyond this single application. The ability to release a primary amine under specific, mild conditions makes it an attractive component for a variety of targeted delivery and release systems.

Small Molecule-Drug Conjugates (SMDCs): The concept of targeted drug delivery can be applied to small molecule-based targeting agents, not just antibodies. nih.goviris-biotech.de Allyl N-(2-aminoethyl)carbamate could serve as a cleavable linker to attach potent cytotoxic drugs to small molecules that bind to tumor-specific receptors. nih.goviris-biotech.de

PROTACs and Molecular Glues: Proteolysis-targeting chimeras (PROTACs) and molecular glues are emerging therapeutic modalities that induce the degradation of specific proteins. The linker plays a crucial role in these systems, and the development of cleavable linkers like those based on allyl N-(2-aminoethyl)carbamate could offer new strategies for controlled or targeted protein degradation.

Diagnostic and Imaging Agents: The cleavable nature of the allylcarbamate group can be exploited for the development of activatable diagnostic probes. For instance, a fluorescent probe could be quenched through attachment via an allyl N-(2-aminoethyl)carbamate linker, with fluorescence being restored upon cleavage of the linker in the presence of a specific stimulus (e.g., an enzyme or a palladium catalyst).

Advanced Design of Protecting Group Strategies for Complex Molecules

The allylcarbamate (Alloc) group is a valuable amine protecting group in organic synthesis due to its stability under a range of conditions and its selective removal using palladium catalysis. The bifunctional nature of allyl N-(2-aminoethyl)carbamate allows for its use in more complex synthetic strategies.

Orthogonal Protection Schemes: The Alloc group is orthogonal to many other common protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions, respectively. This orthogonality is crucial in the synthesis of complex molecules like peptides and oligonucleotides, where multiple functional groups need to be selectively addressed. nih.gov Allyl N-(2-aminoethyl)carbamate could be used to introduce a masked primary amine that can be deprotected at a specific stage of the synthesis without affecting other protected functionalities.

Solid-Phase Synthesis: The mild cleavage conditions of the Alloc group make it suitable for solid-phase synthesis, where harsh reagents can degrade the solid support or the growing molecule. nih.gov Allyl N-(2-aminoethyl)carbamate could be used as a building block in the solid-phase synthesis of modified peptides or other complex structures, allowing for the late-stage introduction of a primary amine for further functionalization.

Integration into Responsive Polymer Systems

Stimuli-responsive or "smart" polymers that change their physical or chemical properties in response to external stimuli are of great interest for applications in drug delivery, tissue engineering, and diagnostics. The amine and allyl functionalities of allyl N-(2-aminoethyl)carbamate make it an attractive monomer or functionalizing agent for the creation of such materials.

pH-Responsive Polymers: The primary amine of deprotected allyl N-(2-aminoethyl)carbamate can be protonated at acidic pH. nih.gov Incorporation of this moiety into a polymer backbone or as a side chain could lead to pH-responsive materials that swell or disassemble in the acidic tumor microenvironment, triggering the release of an encapsulated drug. nsf.govnih.gov

Redox-Responsive Polymers: The cellular environment is characterized by a significant redox potential difference between the oxidizing extracellular space and the reducing intracellular milieu. While the allylcarbamate group itself is not redox-responsive, the primary amine released upon its cleavage could be used to trigger secondary reactions that are redox-sensitive. Furthermore, the allyl group can be functionalized to introduce redox-sensitive moieties. nih.govmdpi.com

Deeper Mechanistic Understanding of Carbamate-Mediated Transformations

A thorough understanding of the reaction mechanisms governing the formation and cleavage of the allylcarbamate group is essential for its rational application and the development of improved systems.

Palladium-Catalyzed Cleavage: The cleavage of the Alloc group is typically achieved using a palladium(0) catalyst and a scavenger. While the general mechanism is understood to involve the formation of a π-allyl palladium complex, further computational and experimental studies are needed to elucidate the precise roles of the ligands on the palladium center, the nature of the active catalytic species, and the mechanism of action of different scavengers. elsevierpure.comorganic-chemistry.org This knowledge could lead to the design of more efficient and selective cleavage conditions.

Development of Palladium Scavengers: A significant challenge in using palladium catalysts in pharmaceutical synthesis is the removal of residual palladium from the final product. silicycle.comapeiron-synthesis.com Research into the development of highly efficient and selective palladium scavengers is crucial for the practical application of Alloc-based strategies. silicycle.comapeiron-synthesis.com

High-Throughput Screening and Combinatorial Chemistry for Carbamate Derivatives

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new molecules with desired properties. These approaches can be applied to the development of novel derivatives of allyl N-(2-aminoethyl)carbamate.

Linker Optimization: Combinatorial libraries of bifunctional linkers based on the allyl N-(2-aminoethyl)carbamate scaffold could be synthesized and screened to identify linkers with optimal properties for specific applications, such as improved stability in circulation and more efficient cleavage at the target site. nih.gov

Discovery of New Bioactive Molecules: HTS of libraries of compounds containing the allyl N-(2-aminoethyl)carbamate motif could lead to the discovery of new bioactive molecules with applications in areas beyond drug delivery.

Catalyst Development for Carbamate Synthesis and Reactivity

The development of new and improved catalysts is a cornerstone of advancing chemical synthesis and reactivity. For allyl N-(2-aminoethyl)carbamate, catalyst development can impact both its synthesis and its cleavage.

Sustainable Synthesis Catalysts: As mentioned in section 7.1, there is a need for sustainable catalysts for carbamate synthesis. This includes the development of efficient and recyclable catalysts for the utilization of CO2, as well as robust biocatalysts. nih.govchemistryviews.org

Non-Precious Metal Catalysts for Cleavage: The reliance on palladium for Alloc group cleavage is a drawback due to its cost and toxicity. Research into the development of catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) for the selective cleavage of allyl carbamates would be a significant advancement. rsc.org

Q & A

Q. What are the established synthetic routes for allyl N-(2-aminoethyl)carbamate, and how do reaction conditions influence yield?

Allyl N-(2-aminoethyl)carbamate can be synthesized via carbamate coupling reactions using allyl chloroformate with 1,2-diaminoethane derivatives. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios. For reproducible yields, controlled addition of base (e.g., triethylamine) is critical to neutralize HCl byproducts . Evidence from copolymerization studies (e.g., P(CMDA-DMDAAC)s) highlights the importance of monomer purity and inert atmospheres to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the carbamate linkage (δ ~155–160 ppm for carbonyl) and allyl group protons (δ 5.1–5.8 ppm).
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect molecular ions ([M+H]+^+) and verify purity (>95%).
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) confirm functional groups .

Q. How can researchers mitigate safety risks during synthesis and handling?

Toxicity data for structurally similar carbamates (e.g., ethyl carbamate) suggest potential carcinogenicity. Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Waste should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for high-purity allyl N-(2-aminoethyl)carbamate?

A full factorial design (e.g., 25^5 matrix) evaluates variables like temperature (20–40°C), catalyst loading (0.5–2 mol%), and solvent (DMF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, such as solvent polarity’s nonlinear impact on reaction rate . For example, higher temperatures in polar aprotic solvents may accelerate decomposition, requiring trade-offs between yield and purity .

Q. How do contradictory data on carbamate stability under acidic/basic conditions inform experimental design?

Studies on ethyl carbamates show hydrolysis at pH < 3 (via protonation of the carbonyl) or pH > 10 (via nucleophilic attack). For allyl N-(2-aminoethyl)carbamate, stability assays (e.g., 24-hour exposure to pH 2–12 buffers) should precede applications in drug delivery or polymer synthesis. Conflicting reports may arise from trace metal impurities or oxygen exposure during testing .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for biomedical applications?

  • DFT Calculations : Predict electron density at the carbamate carbonyl to assess susceptibility to enzymatic cleavage.
  • In vitro Assays : Compare hydrolysis rates in simulated physiological conditions (e.g., plasma esterases) to linker stability in prodrug designs. Evidence from medicinal carbamates (e.g., protease inhibitors) shows that steric hindrance from the allyl group may reduce off-target interactions .

Q. How can environmental degradation pathways be studied for this compound?

Advanced oxidation processes (AOPs) like UV/H2_2O2_2 or Fenton’s reagent degrade carbamates via hydroxyl radical attack. LC-QTOF-MS identifies intermediates (e.g., allyl alcohol, ethyleneurea), while toxicity assays (e.g., Daphnia magna) assess ecotoxicological risks. Indoor surface adsorption studies (e.g., silica or drywall) model environmental persistence .

Methodological Resources

  • Synthesis Optimization : Use Plackett-Burman designs for screening >5 variables, followed by central composite designs for fine-tuning .
  • Data Analysis : ANOVA with residual plots validates model adequacy; Pareto charts rank factor significance .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and in vivo testing, referencing frameworks like Toxicology of Organophosphate and Carbamate Compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.